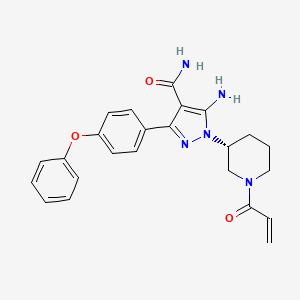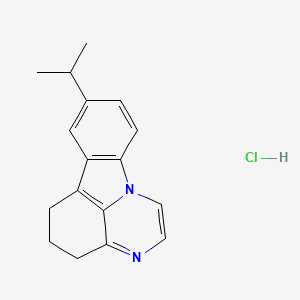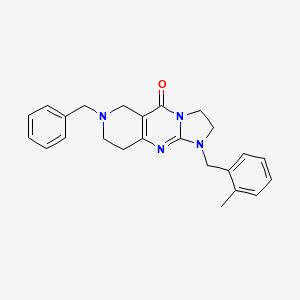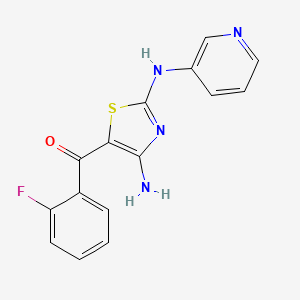
Btk inhibitor 2
Übersicht
Beschreibung
Btk inhibitor 2 is a small-molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the signaling pathway of the B-cell receptor, which is essential for the growth, activation, and survival of B-cells. Dysfunction of BTK has been linked to various B-cell malignancies, autoimmune conditions, and inflammatory diseases .
Wissenschaftliche Forschungsanwendungen
Btk inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK-related signaling pathways.
Biology: Helps in understanding the role of BTK in B-cell development and function.
Industry: Used in the development of new therapeutic agents targeting BTK.
In Vivo
Btk inhibitor 2 inhibitor 2 has been used in in vivo studies to investigate the effects of this compound inhibition on immune cell function. For example, this compound inhibitor 2 has been used to study the effects of this compound inhibition on B cell activation, differentiation, and proliferation. Additionally, this compound inhibitor 2 has been used to study the effects of this compound inhibition on the development of autoimmune diseases, such as systemic lupus erythematosus.
In Vitro
Btk inhibitor 2 inhibitor 2 has also been used in in vitro studies to investigate the effects of this compound inhibition on various cell types. For example, this compound inhibitor 2 has been used to study the effects of this compound inhibition on the proliferation and differentiation of hematopoietic stem cells. Additionally, this compound inhibitor 2 has been used to study the effects of this compound inhibition on the development of cancer cells.
Wirkmechanismus
Btk inhibitor 2 exerts its effects by binding to the active site of BTK, preventing its phosphorylation and subsequent activation. This inhibition disrupts the B-cell receptor signaling pathway, leading to impaired B-cell proliferation, survival, and function . The molecular targets and pathways involved include the PI3K, MAPK, and NF-κB pathways .
Biologische Aktivität
Btk inhibitor 2 inhibitor 2 has been shown to have a variety of biological activities. It has been shown to inhibit the activity of this compound in a dose-dependent manner. Additionally, this compound inhibitor 2 has been shown to inhibit the proliferation of B cells in vitro. It has also been shown to inhibit the development of autoimmune diseases, such as systemic lupus erythematosus, in animal models.
Biochemical and Physiological Effects
This compound inhibitor 2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of this compound in a dose-dependent manner. Additionally, this compound inhibitor 2 has been shown to inhibit the proliferation of B cells in vitro. It has also been shown to inhibit the development of autoimmune diseases, such as systemic lupus erythematosus, in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Btk inhibitor 2 inhibitor 2 in laboratory experiments is that it is relatively easy to obtain and use. Additionally, this compound inhibitor 2 is relatively stable and has a long half-life in vivo. However, there are some limitations to using this compound inhibitor 2 in laboratory experiments. For example, this compound inhibitor 2 is not very soluble in water, which can make it difficult to use in some experiments. Additionally, this compound inhibitor 2 can be toxic to some cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
The future directions for Btk inhibitor 2 inhibitor 2 research include further investigations into its pharmacodynamics, mechanism of action, and biological activity. Additionally, further research is needed to investigate the potential therapeutic applications of this compound inhibitor 2. Additionally, further research is needed to investigate the potential side effects of this compound inhibitor 2. Finally, further research is needed to investigate the potential use of this compound inhibitor 2 in combination with other drugs or therapies.
Synthesemethoden
Btk inhibitor 2 inhibitor 2 is synthesized using a number of chemical reactions. The main steps involved in the synthesis of this compound inhibitor 2 include the preparation of the starting materials, the addition of the appropriate reagents, and the purification of the final product. The starting materials for the synthesis of this compound inhibitor 2 are typically commercially available compounds such as 4-chloro-2-methylbenzoyl chloride and 4-chloro-2-methylbenzaldehyde. The reagents used in the synthesis of this compound inhibitor 2 include piperidine, sodium hydroxide, and triethylamine. The final product is then purified using column chromatography.
Biochemische Analyse
Biochemical Properties
Btk inhibitor 2 plays a crucial role in biochemical reactions, particularly in the B-cell receptor (BCR) signaling pathway . It interacts with various enzymes, proteins, and other biomolecules, including Syk, Lyn, PI3K, and Mitogen-activated protein (MAP) kinases . These interactions are critical in relaying signals from the BCR to provide pro-survival, activation, and proliferation cues .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits BCR- and Fc receptor–mediated signaling, thereby impairing cell proliferation, migration, and activation of NF-κB .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound covalently binds to a cysteine residue at position 481 in the adenosine triphosphate (ATP) binding site of BTK, irreversibly inhibiting its kinase activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those involving enzymes or cofactors that it interacts with
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Btk inhibitor 2 involves multiple steps, including the construction of a 2-amino-4 substituted pyrimidine through a nucleophilic substitution reaction and the reduction of a cyano group . The process typically includes:
Starting Material: 4-bromo-2-methylbenzonitrile.
Key Intermediate: The intermediate is prepared by cyano reduction, Boc protection, Miyaura boration, Suzuki coupling reaction, installation of aminopyrrole, and Boc deprotection.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The process involves large-scale synthesis using similar steps as the laboratory synthesis but with adjustments to reaction conditions and purification techniques to ensure scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Btk inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibrutinib: A first-generation BTK inhibitor with broad activity against BTK variant mutants.
Acalabrutinib: A second-generation BTK inhibitor with improved kinase selectivity.
Zanubrutinib: A second-generation BTK inhibitor with exceptional effectiveness and selectivity.
Uniqueness
Btk inhibitor 2 is unique due to its specific binding mode and high selectivity for BTK, which reduces off-target effects and improves therapeutic outcomes . Compared to other BTK inhibitors, this compound offers a balance between potency and selectivity, making it a promising candidate for further development .
Eigenschaften
IUPAC Name |
5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-2-20(30)28-14-6-7-17(15-28)29-23(25)21(24(26)31)22(27-29)16-10-12-19(13-11-16)32-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15,25H2,(H2,26,31)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLRSSATGYETCG-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: The research mentions "BTK inhibitor 2". What specific BTK inhibitors are discussed, and how does their mechanism of action relate to CD79b expression in Richter's Transformation?
A1: While the term "this compound" isn't used directly, the research discusses several specific BTK inhibitors:
Q2: One study explores a quantitative systems pharmacology (QSP) model for predicting BTK occupancy. Can you elaborate on the significance of this model in understanding the efficacy of different BTK inhibitors?
A2: The QSP model described in the research aims to predict BTK receptor occupancy in different body compartments (peripheral blood mononuclear cells, bone marrow, and lymph nodes) after administering ibrutinib, acalabrutinib, and zanubrutinib. [] This model is significant for several reasons:
- Predicting Target Engagement: It helps understand how effectively each inhibitor binds to BTK in different tissues, which is crucial for efficacy. []
- Dosage Regimen Optimization: The model allows for comparisons between different dosing regimens (e.g., once daily vs. twice daily), potentially guiding more effective treatment strategies. []
- Interpatient Variability: It accounts for individual patient differences in drug metabolism and distribution, providing insights into potential variations in treatment response. []
Q3: The research mentions the increasing costs of cancer therapies, including BTK inhibitors. How does this economic factor intersect with the scientific advancements in precision hematology?
A3: The research highlights a crucial challenge in precision hematology: the high cost of novel therapies, including BTK inhibitors. [] While these targeted agents offer significant advancements in treatment, their cost presents a barrier to accessibility and sustainability. [] This economic factor underscores the need for:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)
![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)






![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)
